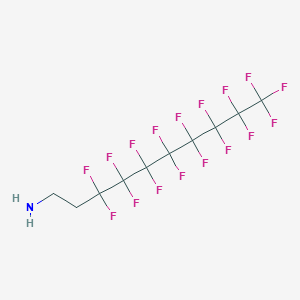

1H,1H,2H,2H-Perfluorodecylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F17N/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2,28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFINVJYJNJHTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382593 | |

| Record name | 1H,1H,2H,2H-Perfluorodecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30670-30-5 | |

| Record name | 1H,1H,2H,2H-Perfluorodecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decanamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 1H,1H,2H,2H-Perfluorodecylamine

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. The information is intended for researchers, scientists, and professionals in drug development who may be utilizing this compound in their work. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.

Core Chemical Properties

This compound, also known as 2-(Perfluorooctyl)ethylamine, is a fluorinated primary amine.[1][2] Its structure is characterized by a C8 perfluorinated chain attached to an ethylamine group. This structure imparts unique properties, including chemical inertness and potential for use in creating superhydrophobic surfaces.[3][4] It is considered a useful research chemical.[5]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 30670-30-5[1][2] |

| Molecular Formula | C₁₀H₆F₁₇N[1][2] |

| Molecular Weight | 463.13 g/mol [1][2] |

| Physical State | Low melting solid or liquid[6] |

| Appearance | Colorless |

| Melting Point | 9.6 – 10.3 °C[6] |

| Boiling Point | 73 °C at 7 mmHg[6] |

| Density | 1.595 g/cm³[1] |

| Synonyms | 2-(Perfluorooctyl)ethylamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine[2][7] |

Solubility Profile

Lower aliphatic amines are typically soluble in water due to their ability to form hydrogen bonds.[8] However, for higher amines like this compound, the long, hydrophobic fluorocarbon chain is expected to significantly decrease its solubility in water.[8] It is expected to be soluble in organic solvents such as alcohols, benzene, and ether.[8] Highly fluorinated compounds, in general, present unique solubility characteristics, often being both hydrophobic and lipophobic.[9]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a pure crystalline solid is a sharp, characteristic temperature range.[10] Impurities typically cause a depression and broadening of the melting range.[10]

Apparatus:

-

Mel-Temp apparatus or similar melting point apparatus[11]

-

Capillary tubes (sealed at one end)[11]

-

Mortar and pestle (if sample needs grinding)[12]

-

Sample of this compound

Procedure:

-

Sample Preparation: If the sample is solid, ensure it is finely powdered. Introduce a small amount of the compound into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of about 2-3 mm.[11][12]

-

Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.[12]

-

Approximate Melting Point: If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to find an approximate range.[12][13]

-

Accurate Melting Point: Using a fresh sample, set the starting temperature to about 10-15 °C below the approximate melting point. Heat at a slow rate of 1-2 °C per minute.[12]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.[14] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[14]

Apparatus:

-

Thiele tube[14]

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

-

Sample of this compound

Procedure:

-

Sample Preparation: Add about 0.5 mL of the amine to the small test tube. Place a capillary tube, with its sealed end pointing up, into the test tube.[14]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube containing mineral oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.[14]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out.[14] Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the substance.

-

Data Recording: Remove the heat source and allow the apparatus to cool. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[14]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[15]

Apparatus:

-

Vials with PTFE-lined caps

-

Mechanical shaker or orbital incubator

-

Constant temperature bath

-

Syringe with a filter (e.g., 0.22 µm PTFE filter)

-

Analytical instrument for quantification (e.g., GC-MS or NMR)

-

Solvent of interest

-

Sample of this compound

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. An excess of the amine should be visible.[15]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, let the vial stand at the same constant temperature to allow the undissolved amine to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to remove any undissolved particles.[15]

-

Quantification: Accurately dilute the filtered solution to a concentration that is within the working range of the analytical method. Quantify the concentration of the amine using a validated technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard, as fluorinated compounds may lack a UV chromophore.[15]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.[15]

Chemical Reactivity and Stability

-

Hazard Classification: this compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[6]

-

Handling Precautions: Due to its hazardous nature, appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be worn when handling this compound.[4][6] It should be handled in a well-ventilated area.[6]

-

Storage Conditions: It is recommended to store this chemical at 2°C - 8°C under an inert gas like nitrogen.[1] In general, it should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Mandatory Visualizations

Proposed Synthesis Pathway

The synthesis of fluorinated amines can often be achieved from corresponding fluorinated alcohols or iodides. The following diagram illustrates a plausible two-step synthesis pathway for this compound starting from the analogous alcohol, 1H,1H,2H,2H-Perfluoro-1-decanol.

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow for Surface Modification

The amine functional group allows for the covalent attachment of this compound to various surfaces, thereby imparting the properties of the perfluoroalkyl chain, such as hydrophobicity.

Caption: Workflow for surface modification using the target amine.

References

- 1. This compound | 30670-30-5 | FP79983 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | 101947-16-4 [chemicalbook.com]

- 4. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. thinksrs.com [thinksrs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

In-Depth Technical Guide: Physicochemical Characteristics of 2-(Perfluorooctyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-(Perfluorooctyl)ethylamine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes available information for structurally related compounds and outlines detailed experimental protocols for the determination of its key properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of this highly fluorinated amine, its potential properties, and the methodologies for their empirical validation. The guide includes structured data tables, detailed experimental procedures, and logical workflow diagrams to facilitate further research and application.

Introduction

2-(Perfluorooctyl)ethylamine is a highly fluorinated organic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its structure, characterized by a long perfluorinated carbon chain and a terminal ethylamine group, suggests unique physicochemical properties that are of significant interest in various scientific and industrial fields, including materials science and drug development. The strong carbon-fluorine bonds impart high thermal and chemical stability, while the amine group provides a site for chemical modification and interaction. Understanding the fundamental physicochemical characteristics of 2-(Perfluorooctyl)ethylamine is crucial for predicting its behavior in different environments, designing new applications, and assessing its potential biological and environmental impact.

Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₆F₁₇N | [1] |

| Molecular Weight | 463.13 g/mol | [1] |

| Boiling Point | Estimated: ~150-180 °C | Based on related perfluorinated compounds. Experimental determination is recommended. |

| Melting Point | Not available | Expected to be a liquid at room temperature. |

| Density | Estimated: ~1.7 g/cm³ | Based on the density of similar perfluorinated liquids. |

| Solubility | ||

| Water | Predicted to be very low | The hydrophobic perfluorooctyl chain is expected to dominate. |

| Organic Solvents | Predicted to be soluble in fluorinated solvents and some polar organic solvents. | Limited solubility expected in non-polar hydrocarbon solvents. |

| pKa (of conjugate acid) | Estimated: 9-10 | The electron-withdrawing effect of the perfluoroalkyl chain may slightly lower the basicity compared to non-fluorinated amines. |

| logP (Octanol-Water Partition Coefficient) | Estimated: > 5 | The high degree of fluorination suggests a very high lipophilicity. |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of 2-(Perfluorooctyl)ethylamine.

Determination of Boiling Point (Micro-Boiling Point Method)

Objective: To determine the boiling point of 2-(Perfluorooctyl)ethylamine using a small sample volume.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Sample of 2-(Perfluorooctyl)ethylamine

Procedure:

-

Place a small amount (approximately 0.5 mL) of 2-(Perfluorooctyl)ethylamine into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed, indicating the vapor pressure of the sample is equal to the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[2][3]

-

Repeat the measurement to ensure accuracy.

Determination of Density

Objective: To measure the density of 2-(Perfluorooctyl)ethylamine.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Sample of 2-(Perfluorooctyl)ethylamine

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with the 2-(Perfluorooctyl)ethylamine sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and measure its mass.

-

Empty and clean the pycnometer, then fill it with deionized water and repeat steps 4 and 5.

-

Calculate the density of 2-(Perfluorooctyl)ethylamine using the following formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer can be calculated from the mass of the water and its known density at the experimental temperature.[4][5][6]

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of 2-(Perfluorooctyl)ethylamine in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Various solvents (e.g., water, ethanol, acetone, hexane, perfluorohexane)

-

Spectrophotometer (for quantitative analysis)

Procedure (Qualitative):

-

Add a small, known amount (e.g., 10 mg) of 2-(Perfluorooctyl)ethylamine to a test tube.

-

Add a small volume (e.g., 1 mL) of the solvent to be tested.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved material.[1]

-

Classify the solubility as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of 2-(Perfluorooctyl)ethylamine to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand to let undissolved material settle.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze its concentration using an appropriate analytical technique, such as gas chromatography (GC) or liquid chromatography (LC), with a suitable detector.[7]

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of 2-(Perfluorooctyl)ethylamine.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Sample of 2-(Perfluorooctyl)ethylamine dissolved in a suitable solvent mixture (e.g., water/methanol)

Procedure:

-

Accurately weigh a sample of 2-(Perfluorooctyl)ethylamine and dissolve it in a known volume of a suitable solvent mixture in a beaker.

-

Place the beaker on the stir plate and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize.

-

Begin adding the standardized HCl solution in small, known increments from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH changes significantly and then begins to level off again.

-

Plot the pH versus the volume of HCl added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the midpoint of the steepest part of the titration curve.[8][9][10][11][12]

Determination of logP by HPLC Method

Objective: To estimate the octanol-water partition coefficient (logP) of 2-(Perfluorooctyl)ethylamine using high-performance liquid chromatography (HPLC).

Apparatus:

-

HPLC system with a UV or mass spectrometric detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of methanol and water)

-

A series of reference compounds with known logP values

-

Sample of 2-(Perfluorooctyl)ethylamine

Procedure:

-

Prepare a mobile phase of a specific composition (e.g., 80:20 methanol:water).

-

Inject the reference compounds onto the HPLC column and record their retention times.

-

Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known logP values of the reference compounds. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.

-

Inject the 2-(Perfluorooctyl)ethylamine sample under the same chromatographic conditions and determine its retention time.

-

Calculate the retention factor for 2-(Perfluorooctyl)ethylamine.

-

Use the calibration curve to determine the logP value of 2-(Perfluorooctyl)ethylamine.[13][14][15][16]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like 2-(Perfluorooctyl)ethylamine.

Caption: General workflow for the synthesis, purification, and physicochemical characterization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(Perfluorooctyl)ethylamine is not widely available, the following precautions are recommended based on the known hazards of similar fluorinated amines and perfluorinated compounds.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[18][19][20][21][22]

-

Fire Safety: The flammability of 2-(Perfluorooctyl)ethylamine is not known, but related fluorinated compounds can be non-flammable. However, in a fire, hazardous decomposition products such as hydrogen fluoride and oxides of nitrogen may be released. Use a fire extinguisher suitable for the surrounding fire.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Due to the persistence of perfluorinated compounds, specialized disposal procedures may be required.

Conclusion

This technical guide has summarized the currently available and estimated physicochemical characteristics of 2-(Perfluorooctyl)ethylamine. The significant data gaps highlight the need for comprehensive experimental investigation to fully understand the properties of this compound. The detailed experimental protocols provided herein offer a clear path for researchers to obtain this critical data. A thorough understanding of its physicochemical properties will be instrumental in unlocking the full potential of 2-(Perfluorooctyl)ethylamine in drug development and other advanced applications, while also ensuring its safe handling and consideration of its environmental fate.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. batman.edu.tr [batman.edu.tr]

- 5. calnesis.com [calnesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. benchchem.com [benchchem.com]

- 9. uregina.scholaris.ca [uregina.scholaris.ca]

- 10. mdpi.com [mdpi.com]

- 11. scribd.com [scribd.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. enamine.enamine.net [enamine.enamine.net]

- 18. fishersci.fi [fishersci.fi]

- 19. tcichemicals.com [tcichemicals.com]

- 20. aaronchem.com [aaronchem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. fishersci.com [fishersci.com]

1H,1H,2H,2H-Perfluorodecylamine molecular structure and formula

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorodecylamine

This technical guide provides a comprehensive overview of this compound, a fluorinated primary amine. The document details its molecular structure, chemical properties, and plausible protocols for its synthesis and characterization, designed for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is an organofluorine compound characterized by a C8 perfluorinated tail and an ethylamine head group. The presence of the highly electronegative fluorine atoms imparts unique chemical properties to the molecule.

Chemical Identifiers and Formula:

-

Chemical Name: this compound[1]

-

Synonyms: 2-(Perfluorooctyl)ethylamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylamine[2]

-

CAS Number: 30670-30-5[1]

Below is a diagram representing the two-dimensional molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 463.13 g/mol | [1] |

| Density | 1.595 g/cm³ | |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | [2] |

Experimental Protocols

Plausible Synthesis Pathway

Methodology:

-

Tosylation of 1H,1H,2H,2H-Perfluoro-1-decanol:

-

Dissolve 1H,1H,2H,2H-Perfluoro-1-decanol in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add a suitable base, such as triethylamine or pyridine (approx. 1.2 equivalents).

-

Slowly add p-toluenesulfonyl chloride (TsCl, approx. 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

-

Azide Substitution:

-

Dissolve the crude tosylate in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, approx. 1.5 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for several hours until TLC indicates the consumption of the starting material.

-

Cool the reaction, pour it into water, and extract the product with a suitable solvent like ethyl acetate.

-

Wash the organic extracts thoroughly with water and brine to remove DMF.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude perfluorodecyl azide.

-

-

Reduction to Amine:

-

Method A (Staudinger Reduction): Dissolve the crude azide in a mixture of THF and water. Add triphenylphosphine (PPh₃, approx. 1.1 equivalents) and stir the mixture at room temperature. The reaction is often complete within a few hours.

-

Method B (LiAlH₄ Reduction): In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 1.5 equivalents) in anhydrous THF under an inert atmosphere and cool to 0 °C. Slowly add a solution of the crude azide in THF. After the addition, allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and more water. Filter the resulting solids and concentrate the filtrate.

-

The crude amine obtained from either method should be purified, for example, by column chromatography on silica gel.

-

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Expected Spectral Features:

-

¹H NMR: Expect signals corresponding to the two methylene groups (-CH₂-CH₂-NH₂) in the aliphatic region (typically 2-4 ppm). The protons closer to the amine group will be further downfield. The amine protons (-NH₂) may appear as a broad singlet.

-

¹⁹F NMR: Expect a complex series of signals corresponding to the C₈F₁₇ chain. The CF₃ group should appear as a triplet around -81 ppm.

-

¹³C NMR: Expect signals for the two carbons of the ethyl group and multiple signals for the carbons in the fluorinated chain, showing characteristic splitting due to C-F coupling.

-

Mass Spectrometry Protocol:

-

Technique Selection: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as DCM or ethyl acetate.

-

GC-MS Analysis:

-

Inject the sample into the GC, where it will be vaporized and separated on a capillary column.

-

The separated compound will then enter the mass spectrometer to be ionized (e.g., by electron impact, EI).

-

The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (463.13 g/mol ). The fragmentation pattern will provide further structural confirmation.

Applications in Research

This compound is noted for its use in specific research applications. It has been utilized as an odorant binding agent in assays for detecting organic compounds like alcohols. It may also be used in the development of biosensors for measuring primary alcohols. Additionally, it has been shown to act as an insect repellent. Its primary use is in a laboratory setting for research purposes.[1][2]

References

In-Depth Technical Guide to 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine (CAS 30670-30-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine (CAS Number: 30670-30-5), also known as 1H,1H,2H,2H-Perfluorodecylamine. This highly fluorinated amine is a subject of interest in the development of specialized biosensors and as a research tool for studying protein-ligand interactions. Its unique properties, conferred by the extensive fluorination, also position it as a potential building block in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, provides an illustrative synthesis protocol, and explores its application in the context of odorant binding protein research, supported by relevant experimental methodologies.

Chemical and Physical Properties

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine is a specialty chemical characterized by its long perfluorinated carbon chain, which imparts unique physical and chemical properties.[1][2][3][4][5] These properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 30670-30-5[1][2][3][4][5] |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine[1][6][7] |

| Other Names | This compound, 2-(Perfluorooctyl)ethylamine[3][8] |

| Molecular Formula | C₁₀H₆F₁₇N[1][2][4] |

| SMILES | NCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F[1][2] |

| InChI Key | PFINVJYJNJHTFY-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 463.13 g/mol [1][2][4] |

| Appearance | Colorless to light yellow liquid[5][9] |

| Boiling Point | 73 °C @ 7 mmHg[3] |

| Flash Point | 110 °C[3] |

| Density | ~1.6 - 1.7 g/cm³[8] |

| Purity | Typically ≥95% - 98%[3][5] |

| Storage Conditions | 2-8°C, under inert atmosphere[1] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols are proprietary, the general synthesis of 1H,1H,2H,2H-perfluoroalkyl amines often involves multi-step processes. A common route involves the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide, followed by reaction with ethylene and subsequent amination. Commercial availability is primarily from specialized chemical suppliers.[10]

Applications in Research and Development

The primary documented application of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine is in the field of biosensor research, specifically as a ligand for studying odorant binding proteins (OBPs).[1][7][11] OBPs are small, soluble proteins found in the olfactory systems of insects and vertebrates that are responsible for transporting odorant molecules to olfactory receptors.[11]

Role in Odorant Binding Protein (OBP) Research and Biosensor Development

A significant study by Yi et al. (2015) investigated the potential of an insect odorant binding protein, SlitOBP1, as a core component of a biosensor for detecting a wide range of chemicals.[7][11] In this research, a massive library of 1,536,550 compounds, including 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine, was used for in silico molecular docking studies to predict their binding affinity to the SlitOBP1 protein.[7][11] This research highlights the utility of this fluorinated amine as a probe in understanding the molecular recognition mechanisms of OBPs. The development of OBP-based biosensors has potential applications in environmental monitoring, agriculture (e.g., pest control), and medical diagnostics.[11]

The highly fluorinated tail of the molecule likely contributes to specific hydrophobic and electronic interactions within the binding pocket of the OBP, making it a valuable tool for mapping the binding site and understanding the principles of ligand-protein recognition.

Potential in Drug Discovery

While direct applications in drug development for this specific compound are not yet established, the broader class of fluorinated amines is of significant interest to medicinal chemists.[1][2][12] The introduction of fluorine into drug candidates can modulate key properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with protein targets, enhancing binding affinity and selectivity.

-

Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

Given these properties, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine represents a potential scaffold or building block for the synthesis of novel therapeutic agents where modulation of these properties is desired.

Experimental Protocols

The following sections detail the methodologies relevant to the synthesis and application of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine.

Illustrative Synthesis Workflow

The synthesis of 1H,1H,2H,2H-perfluoroalkyl amines is a multi-step process. The following diagram illustrates a general, conceptual workflow.

Caption: A conceptual workflow for the synthesis of 1H,1H,2H,2H-perfluoroalkyl amines.

Molecular Docking with Odorant Binding Protein (as per Yi et al., 2015)

This protocol describes the computational methodology used to screen for potential ligands of the insect odorant binding protein SlitOBP1.[7][11]

Objective: To predict the binding affinity and mode of interaction between a library of small molecules (including CAS 30670-30-5) and the SlitOBP1 protein.

Methodology:

-

Protein Structure Modeling:

-

The 3D structure of SlitOBP1 was predicted using homology modeling, based on the known crystal structures of related insect OBPs.

-

The quality of the modeled structure was validated using computational tools.

-

-

Ligand Library Preparation:

-

A large chemical library (1,536,550 compounds) was prepared for virtual screening.

-

The 3D structures of the ligands were generated and optimized.

-

-

Molecular Docking:

-

A molecular docking program (e.g., Ligandfit) was used to predict the binding pose and affinity of each ligand within the binding site of SlitOBP1.

-

The docking results were scored based on various energy functions to rank the potential ligands.

-

-

Analysis of Interactions:

-

The predicted binding poses of high-scoring ligands were visually inspected to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein.

-

Caption: A flowchart illustrating the molecular docking workflow for screening chemical ligands.

Signaling Pathways and Logical Relationships

The interaction of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine with an odorant binding protein is the initial step in a potential biosensor signaling cascade. The following diagram illustrates the logical relationship in such a system.

Caption: Logical flow of signal transduction in an OBP-based biosensor.

Conclusion

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine is a specialized fluorinated compound with demonstrated utility in the field of biosensor research, particularly as a molecular probe for studying odorant binding proteins. Its unique physicochemical properties, stemming from its perfluorinated chain, make it a valuable tool for investigating protein-ligand interactions. While its direct application in drug development is yet to be explored, its structural motifs are of interest in medicinal chemistry for the potential to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Further research into the biological activities and toxicological profile of this compound is warranted to fully elucidate its potential in various scientific and industrial applications.

References

- 1. Ligands Binding and Molecular Simulation: the Potential Investigation of a Biosensor Based on an Insect Odorant Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligands binding and molecular simulation: the potential investigation of a biosensor based on an insect odorant binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An odorant binding protein is involved in counteracting detection-avoidance and Toll-pathway innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanol|678-39-7 - MOLBASE Encyclopedia [m.molbase.com]

- 5. 1-Decanamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | C10H6F17N | CID 2783341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP1198588B1 - Biosensor - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Mammalian odorant binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Ligands Binding and Molecular Simulation: the Potential Investigation of a Biosensor Based on an Insect Odorant Binding Protein [ijbs.com]

Synthesis of 1H,1H,2H,2H-Perfluorodecylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 1H,1H,2H,2H-Perfluorodecylamine, a crucial fluorinated building block in pharmaceutical and materials science research. The guide provides a comparative overview of viable synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate replication and optimization.

Executive Summary

This compound, also known as 2-(Perfluorooctyl)ethylamine, is a valuable terminal amine featuring a long perfluorinated chain. Its unique properties, including chemical inertness and lipophobicity, make it a significant component in the development of novel drug delivery systems, surface modifiers, and specialized surfactants. This document outlines the most practical and established synthetic routes starting from the readily accessible precursor, 1H,1H,2H,2H-Perfluoro-1-decanol. The primary pathways discussed are:

-

The Gabriel Synthesis: A classical method involving the conversion of the starting alcohol to an alkyl halide, followed by reaction with potassium phthalimide and subsequent hydrazinolysis.

-

The Azide Reduction Pathway: This route proceeds through the formation of a tosylate or halide intermediate, followed by conversion to an azide and subsequent reduction to the primary amine via the Staudinger reaction.

-

Reductive Amination: A direct approach that involves the oxidation of the starting alcohol to the corresponding aldehyde, which is then converted to the amine in the presence of ammonia and a reducing agent.

Each of these pathways offers distinct advantages and challenges in terms of reaction conditions, yield, and purification. The selection of the optimal route will depend on the specific requirements of the research, available resources, and desired scale of production.

Comparative Overview of Synthesis Pathways

The following table summarizes the key aspects of the three primary synthesis pathways for this compound.

| Pathway | Starting Material | Key Intermediates | Key Reactions | Typical Overall Yield | Advantages | Disadvantages |

| Gabriel Synthesis | 1H,1H,2H,2H-Perfluoro-1-decanol | 1H,1H,2H,2H-Perfluorodecyl bromide/iodide, N-(1H,1H,2H,2H-Perfluorodecyl)phthalimide | Halogenation, Gabriel Reaction, Hydrazinolysis | Moderate | Well-established, avoids over-alkylation. | Harsh hydrolysis conditions, potential for side reactions. |

| Azide Reduction | 1H,1H,2H,2H-Perfluoro-1-decanol | 1H,1H,2H,2H-Perfluorodecyl tosylate/iodide, 1H,1H,2H,2H-Perfluorodecyl azide | Tosylation/Halogenation, Azide Substitution, Staudinger Reduction | Good to High | Mild final reduction step, high yields. | Use of potentially explosive azide intermediates. |

| Reductive Amination | 1H,1H,2H,2H-Perfluoro-1-decanol | 1H,1H,2H,2H-Perfluorodecanal | Oxidation, Imine Formation, Reduction | Moderate to Good | More direct route, fewer steps. | Oxidation can be challenging, potential for side products. |

Synthesis Pathways and Experimental Protocols

This section provides a detailed breakdown of the synthetic steps for each pathway, including logical workflow diagrams and comprehensive experimental protocols.

Precursor Synthesis: 1H,1H,2H,2H-Perfluoro-1-decanol

The common starting material for all subsequent pathways is 1H,1H,2H,2H-Perfluoro-1-decanol. Its synthesis is a multi-step process that begins with telomerization.[1]

Caption: Synthesis of the precursor 1H,1H,2H,2H-Perfluoro-1-decanol.

Pathway 1: Gabriel Synthesis

This pathway transforms the starting alcohol into the target amine via a halide intermediate and subsequent reaction with potassium phthalimide.[2][3][4]

Caption: The Gabriel synthesis pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of 1H,1H,2H,2H-Perfluorodecyl Bromide

-

To a stirred solution of 1H,1H,2H,2H-Perfluoro-1-decanol (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 1H,1H,2H,2H-Perfluorodecyl bromide, which can be purified by vacuum distillation.

Step 2: Gabriel Reaction

-

To a solution of 1H,1H,2H,2H-Perfluorodecyl bromide (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.1 eq).[4]

-

Heat the reaction mixture to 70-90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-(1H,1H,2H,2H-Perfluorodecyl)phthalimide.

Step 3: Hydrazinolysis

-

Suspend the N-(1H,1H,2H,2H-Perfluorodecyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5 - 2.0 eq) and reflux the mixture for 4-6 hours.

-

A precipitate of phthalhydrazide will form. Cool the mixture and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent like diethyl ether and wash with water to remove any remaining hydrazine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound. Further purification can be achieved by distillation or chromatography.

Pathway 2: Azide Reduction

This pathway involves the conversion of the alcohol to an azide, which is then reduced to the amine using a Staudinger reaction.[5][6]

Caption: The azide reduction pathway for this compound synthesis.

Experimental Protocol:

Step 1: Synthesis of 1H,1H,2H,2H-Perfluorodecyl Iodide

-

Follow a similar procedure as for the bromide, using an appropriate iodinating agent such as iodine in the presence of triphenylphosphine.

Step 2: Synthesis of 1H,1H,2H,2H-Perfluorodecyl Azide

-

Dissolve 1H,1H,2H,2H-Perfluorodecyl iodide (1.0 eq) in a polar aprotic solvent like DMF or acetone.

-

Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the C-I stretch and appearance of the azide stretch at ~2100 cm⁻¹).

-

After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Carefully concentrate the solution under reduced pressure to obtain the crude 1H,1H,2H,2H-Perfluorodecyl azide. Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

Step 3: Staudinger Reduction

-

Dissolve the crude 1H,1H,2H,2H-Perfluorodecyl azide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.[5][6]

-

Add triphenylphosphine (PPh₃, 1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 8-12 hours. Nitrogen gas evolution will be observed.

-

Monitor the reaction by TLC until the azide is completely consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Extract the aqueous residue with an organic solvent to remove the triphenylphosphine oxide byproduct.

-

Acidify the aqueous layer with HCl and wash with an organic solvent to remove any remaining impurities.

-

Basify the aqueous layer with a base such as NaOH and extract the product with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Pathway 3: Reductive Amination

This pathway involves the oxidation of the alcohol to an aldehyde, followed by direct amination.[7][8]

Caption: The reductive amination pathway for this compound.

Experimental Protocol:

Step 1: Oxidation to 1H,1H,2H,2H-Perfluorodecanal

-

To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane, add a solution of 1H,1H,2H,2H-Perfluoro-1-decanol (1.0 eq) in dichloromethane.[7]

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1H,1H,2H,2H-Perfluorodecanal. This intermediate is often used immediately in the next step without further purification.

Step 2: Reductive Amination

-

Dissolve the crude 1H,1H,2H,2H-Perfluorodecanal (1.0 eq) in a suitable solvent such as methanol.

-

Add an excess of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia).

-

Stir the mixture for 1-2 hours to allow for imine formation.

-

Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C.[8]

-

Allow the reaction to warm to room temperature and stir for an additional 4-8 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture to remove the methanol and then extract the aqueous residue with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways, each with its own set of advantages and considerations. The Gabriel synthesis and the azide reduction pathway are robust and well-documented methods, while reductive amination offers a more direct route. The choice of synthesis will ultimately be guided by the specific needs of the researcher, including scale, purity requirements, and available reagents and equipment. The detailed protocols provided in this guide serve as a comprehensive resource for the successful synthesis of this important fluorinated compound.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 6. Staudinger Reaction [organic-chemistry.org]

- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

The Theoretical Basis of Fluorinated Amines in Surface Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amine-containing molecules has profound implications for surface chemistry, offering unparalleled control over surface properties such as energy, wettability, and biocompatibility. This technical guide delves into the theoretical underpinnings of fluorinated amines in surface modification, providing a comprehensive overview of their synthesis, characterization, and the fundamental principles governing their behavior at interfaces. The unique physicochemical properties imparted by fluorine, including its high electronegativity, low polarizability, and the strength of the carbon-fluorine bond, make fluorinated amines exceptional candidates for creating highly stable, low-energy surfaces.[1][2] Such surfaces are of paramount importance in a myriad of applications, from the development of advanced biomaterials and medical devices to the fabrication of microelectronics and non-fouling coatings.[3][4] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge to leverage the remarkable properties of fluorinated amines in their respective fields.

Core Principles of Fluorinated Surfaces

The exceptional properties of fluorinated surfaces are rooted in the fundamental characteristics of the fluorine atom and the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds.[2] Furthermore, the high electronegativity of fluorine and its low polarizability result in weak intermolecular forces, leading to surfaces with extremely low surface energy.[2] This low surface energy is the primary driver for the hydrophobic and oleophobic nature of fluorinated coatings.

A key principle in the surface chemistry of fluorinated compounds is that a single monolayer of oriented fluorinated molecules is sufficient to impart the bulk properties of the fluoropolymer to the substrate. This is because the surface properties are dictated by the outermost atomic layer. When fluorinated amines are assembled on a surface, the fluorinated "tails" orient away from the substrate, creating a low-energy interface.

Data Presentation: Surface Properties of Fluorinated Amine Systems

The following tables summarize quantitative data from various studies on fluorinated amine surfaces, providing a comparative overview of their key surface properties.

| Fluorinated Amine/Surface System | Substrate | Water Contact Angle (°) | Reference |

| Pentafluoroethane (PFE) deposited | Silicon Wafer | 103.4 ± 0.9 | [1] |

| Fluorinated Polyimide | Not specified | Up to 125 | [5] |

| Fluorinated Graphene Oxide (60.2 wt% in PDMS) | Aluminum Alloy | 173.7 | [6] |

| Amine-functionalized nanodiamond | Acrylic acid plasma polymer coated glass | Not specified | [7] |

Table 1: Water Contact Angles on Various Fluorinated Surfaces. This table highlights the significant increase in hydrophobicity achieved by incorporating fluorine into surface coatings.

| Surface System | Test Liquids | Dispersive Component (mN/m) | Polar Component (mN/m) | Total Surface Energy (mN/m) | Reference |

| PDMS Film | Water, Diethanol Amine, Ethylene Glycol, DMSO, Coconut Oil | - | - | 25.86 | [6] |

| PDMS with 60.2 wt% Fluorinated Graphene Oxide | Water, Diethanol Amine, Ethylene Glycol, DMSO, Coconut Oil | - | - | 25.91 (drastically reduced) | [6] |

Table 2: Surface Energy of Fluorinated and Non-Fluorinated Polymer Films. The addition of fluorinated graphene oxide dramatically reduces the surface energy of the polydimethylsiloxane (PDMS) film.

| Surface | Protein | Adsorbed Amount | Conditions | Reference |

| Rubbed Fluorinated Polyimide | Bovine Serum Albumin (BSA) | Decreased with increasing rubbing pressure | - | [8] |

| Rubbed Fluorinated Polyimide | Fibrinogen (Fbg) | Decreased with increasing rubbing pressure | - | [8] |

| Rubbed Fluorinated Polyimide | Immunoglobulin G (IgG) | Increased with increasing rubbing pressure | - | [8] |

| Fluorinated Polyimide | Immunoglobulin G (IgG) | Increased with increasing curing temperature | In human plasma | [9] |

Table 3: Protein Adsorption on Fluorinated Polyimide Surfaces. This table illustrates the tunable nature of protein adsorption on fluorinated surfaces based on surface treatment and environmental conditions.

Experimental Protocols

Detailed methodologies for the synthesis, deposition, and characterization of fluorinated amine surfaces are crucial for reproducible research. Below are representative protocols for key experimental techniques.

Synthesis of Trifluoroethylamine

This protocol describes a common method for the synthesis of trifluoroethylamine, a versatile precursor for surface modification.[10]

-

Condensation: Trifluoroacetaldehyde hydrate is condensed with aqueous ammonia. The molar ratio of ammonia to the hydrate is typically between 1.5 and 3.0.

-

Reduction: The resulting intermediate is then reduced to yield trifluoroethylamine. The reduction reaction is preferably carried out at a temperature between -5 and 20 °C.

-

Purification: The final product is purified through distillation.

Self-Assembled Monolayer (SAM) Formation on Gold

This protocol outlines the steps for forming a self-assembled monolayer of a fluorinated amine-containing thiol on a gold substrate.

-

Substrate Preparation: Gold-coated substrates are cleaned to remove organic contaminants. This can be achieved by immersing the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a short period, followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

-

Solution Preparation: A dilute solution (typically 1 mM) of the fluorinated amine-thiol is prepared in a high-purity solvent, such as ethanol.

-

Immersion: The cleaned gold substrates are immersed in the thiol solution for a sufficient period (typically 12-24 hours) to allow for the formation of a well-ordered monolayer.

-

Rinsing and Drying: After immersion, the substrates are removed from the solution, rinsed thoroughly with the pure solvent to remove any non-chemisorbed molecules, and dried under a stream of nitrogen.

Langmuir-Blodgett (LB) Film Deposition

This protocol describes the formation of a Langmuir-Blodgett film of an amphiphilic fluorinated amine.[11][12][13]

-

Langmuir Trough Preparation: The Langmuir trough is thoroughly cleaned to ensure a pristine water surface.

-

Monolayer Formation: A solution of the amphiphilic fluorinated amine in a volatile, water-immiscible solvent is carefully spread onto the water subphase in the trough. The solvent is allowed to evaporate, leaving a monolayer of the amphiphile at the air-water interface.

-

Isotherm Measurement: The monolayer is compressed by moving barriers while the surface pressure is monitored. The resulting surface pressure-area isotherm provides information about the packing and phase behavior of the monolayer.[11][12]

-

Film Deposition: A solid substrate is vertically dipped and/or withdrawn through the compressed monolayer at a controlled speed. With each pass, a single monolayer is transferred to the substrate, allowing for the creation of multilayer films with precise thickness control.

Surface Characterization Techniques

-

Instrument Setup: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.

-

Droplet Deposition: A small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water, diiodomethane) is gently deposited onto the surface of the fluorinated amine-modified substrate.

-

Image Acquisition and Analysis: An image of the droplet is captured, and the contact angle is measured using software that fits the droplet shape to a mathematical model (e.g., Young-Laplace). Measurements are typically repeated at multiple locations on the surface to ensure statistical significance.

-

Sample Introduction: The fluorinated amine-modified substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

-

Photoelectron Detection: The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

-

Spectral Analysis:

-

Survey Scans: Wide energy range scans are performed to identify the elemental composition of the surface.

-

High-Resolution Scans: Narrow energy range scans are acquired for specific elements (e.g., C 1s, N 1s, F 1s, Si 2p, Au 4f) to determine their chemical states and bonding environments. Peak fitting and deconvolution are often necessary to resolve different chemical species. For instance, in fluorinated amine systems, the C 1s spectrum can be deconvoluted to identify C-C/C-H, C-N, C-F, CF2, and CF3 components.[14][15][16][17][18]

-

-

Sampling Mode: For thin films on reflective substrates like gold or silicon, Reflection-Absorption Infrared Spectroscopy (RAIRS) or Attenuated Total Reflectance (ATR)-FTIR are commonly used.

-

Spectrum Acquisition: A background spectrum of the bare substrate is collected. Then, the spectrum of the fluorinated amine-modified substrate is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of the monolayer.

-

Peak Analysis: The characteristic vibrational bands in the spectrum are assigned to specific functional groups. For fluorinated amines, key peaks include N-H stretching (around 3300-3500 cm⁻¹), C-F stretching (strong bands in the 1000-1400 cm⁻¹ region), and C-N stretching.[19][20][21]

Mandatory Visualization

Caption: Workflow of fluorinated amine surface modification and its influence on cellular signaling.

Conclusion

The theoretical principles governing the behavior of fluorinated amines in surface chemistry provide a robust framework for the rational design of advanced materials. The unique properties of the carbon-fluorine bond translate into surfaces with low energy, high stability, and tunable wettability. This guide has provided an in-depth overview of these principles, supported by quantitative data, detailed experimental protocols, and a logical workflow for understanding the impact of these surfaces on biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamentals is essential for harnessing the full potential of fluorinated amines in creating next-generation materials with tailored surface functionalities. The continued exploration of novel fluorinated amine structures and their interactions at the molecular level will undoubtedly lead to further innovations and applications in diverse scientific and technological fields.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lee.chem.uh.edu [lee.chem.uh.edu]

- 5. Covalent Fluorination Strategies for the Surface Modification of Polydienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cmeri.res.in [cmeri.res.in]

- 7. researchgate.net [researchgate.net]

- 8. Plasma protein adsorption to nanofabricated fluorinated polyimide surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Competitive plasma protein adsorption onto fluorinated polyimide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. nanoscience.com [nanoscience.com]

- 12. biolinscientific.com [biolinscientific.com]

- 13. sfu.ca [sfu.ca]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. instanano.com [instanano.com]

- 20. researchgate.net [researchgate.net]

- 21. piketech.com [piketech.com]

Biotransformation of 1H,1H,2H,2H-Perfluorodecylamine: A Predictive Technical Guide

Introduction

1H,1H,2H,2H-Perfluorodecylamine is a polyfluorinated compound characterized by a long perfluoroalkyl chain and a primary amine functional group. While the biotransformation of several fluorotelomer alcohols and sulfonamides has been investigated, the metabolic fate of fluorotelomer amines remains a less explored area. Understanding the biotransformation of such compounds is crucial for assessing their toxicological profiles and environmental impact. This guide synthesizes information from the metabolism of related per- and polyfluoroalkyl substances (PFAS) and aliphatic amines to propose potential metabolic pathways for this compound.

Predicted Phase I Biotransformation Pathways

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For this compound, the primary amine group and the adjacent methylene groups are the most likely sites for initial enzymatic attack.

1. N-Oxidation: The primary amine can undergo oxidation to form a hydroxylamine, which can be further oxidized to a nitroso intermediate. This pathway is common for primary amines and is often catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).

2. Oxidative Deamination: This is a major metabolic pathway for many primary amines. It can be initiated by monoamine oxidases (MAOs) or CYPs. The process involves the oxidation of the carbon alpha to the amine group, leading to the formation of an unstable carbinolamine, which then spontaneously deaminates to form an aldehyde. This aldehyde can be further oxidized to a carboxylic acid. In the case of this compound, this would lead to the formation of 1H,1H,2H-perfluorodecanal, which would likely be oxidized to 1H,1H,2H-perfluorodecanoic acid.

3. Omega-Hydroxylation of the Alkyl Chain: While the perfluorinated chain is generally resistant to metabolism, the ethyl spacer could potentially undergo hydroxylation, although this is considered a minor pathway compared to reactions involving the amine group.

Predicted Phase II Biotransformation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.

1. N-Glucuronidation: The primary amine group of the parent compound or the hydroxylamine metabolite can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

2. N-Acetylation: The primary amine can also undergo acetylation, where an acetyl group from acetyl-CoA is transferred to the amine by N-acetyltransferases (NATs).

3. Sulfation: The hydroxylamine metabolite could potentially be sulfated by sulfotransferases (SULTs).

Summary of Predicted Metabolites and Enzymes

| Metabolite | Formula | Pathway | Potential Enzymes |

| N-hydroxy-1H,1H,2H,2H-perfluorodecylamine | F(CF₂)₈CH₂CH₂NHOH | N-Oxidation | Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) |

| 1-Nitroso-1H,1H,2H,2H-perfluorodecane | F(CF₂)₈CH₂CH₂NO | N-Oxidation | CYPs |

| 1H,1H,2H-Perfluorodecanal | F(CF₂)₈CH₂CHO | Oxidative Deamination | Monoamine oxidases (MAOs), CYPs |

| 1H,1H,2H-Perfluorodecanoic Acid | F(CF₂)₈CH₂COOH | Oxidative Deamination | Aldehyde dehydrogenases (ALDHs) |

| N-Glucuronide Conjugate | - | N-Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

| N-Acetyl Conjugate | F(CF₂)₈CH₂CH₂NHCOCH₃ | N-Acetylation | N-acetyltransferases (NATs) |

| Sulfate Conjugate | - | Sulfation | Sulfotransferases (SULTs) |

Hypothetical Experimental Protocols

The following are generalized protocols that could be adapted to study the biotransformation of this compound.

1. In Vitro Metabolism using Liver Microsomes

-

Objective: To identify Phase I metabolites formed by CYP and FMO enzymes.

-

Materials:

-

This compound

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard

-

-

Procedure:

-

Prepare incubation mixtures containing liver microsomes, the NADPH regenerating system, and phosphate buffer in microcentrifuge tubes.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (dissolved in a suitable solvent like methanol or DMSO at a low final concentration).

-

Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.

-

2. In Vitro Metabolism using Hepatocytes

-

Objective: To identify both Phase I and Phase II metabolites in a more complete cellular system.

-

Materials:

-

Cryopreserved or fresh hepatocytes (human or rat)

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

This compound

-

Acetonitrile (for quenching)

-

Internal standard

-

-

Procedure:

-

Thaw and plate hepatocytes in collagen-coated plates according to the supplier's protocol.

-

Allow cells to attach and recover.

-

Replace the medium with fresh medium containing this compound at various concentrations.

-

Incubate for a specified time course (e.g., 0, 2, 8, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Collect both the cell culture medium and the cell lysate at each time point.

-

Quench the reactions and precipitate proteins with ice-cold acetonitrile containing an internal standard.

-

Centrifuge and analyze the supernatant by LC-MS/MS.

-

3. Enzyme Phenotyping with Recombinant Human Enzymes

-

Objective: To identify the specific enzyme isoforms responsible for the metabolism.

-

Materials:

-

Recombinant human CYP, FMO, MAO, UGT, NAT, and SULT enzymes

-

Appropriate cofactors for each enzyme system (e.g., NADPH for CYPs and FMOs; UDPGA for UGTs; Acetyl-CoA for NATs; PAPS for SULTs)

-

This compound

-

-

Procedure:

-

Perform individual incubations of this compound with each recombinant enzyme and its required cofactors in a suitable buffer system.

-

Follow the incubation and quenching procedures similar to the liver microsome assay.

-

Analyze the formation of specific metabolites to determine which enzymes are active in the biotransformation of the parent compound.

-

Conclusion

While direct experimental data on the biotransformation of this compound is currently lacking, a predictive metabolic scheme can be proposed based on established pathways for similar chemical structures. The primary amine moiety is expected to be the main site of metabolic attack, leading to N-oxidation, oxidative deamination, and subsequent conjugation reactions. The proposed pathways and experimental protocols in this guide provide a foundational framework for future research to elucidate the true metabolic fate of this compound and to better understand its potential biological and environmental consequences.

An In-Depth Technical Guide to the Surfactant Properties of Fluorotelomer Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core surfactant properties of fluorotelomer compounds. It is designed to be a technical resource for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and applications of these specialized surfactants.

Introduction to Fluorotelomer Surfactants

Fluorotelomer-based substances are a class of polyfluoroalkyl substances (PFAS) characterized by a perfluorinated carbon "tail" and a non-fluorinated portion.[1][2] Their unique molecular structure, combining a hydrophobic and oleophobic fluorinated segment with a hydrophilic headgroup, imparts exceptional surfactant properties.[1] These compounds are known for their high surface activity, meaning they are incredibly efficient at reducing the surface tension of liquids, even at very low concentrations.[1][2] This guide will delve into the structure, classification, and key surfactant properties of fluorotelomer compounds, providing detailed experimental protocols for their characterization and visual representations of key concepts.

Structure and Classification of Fluorotelomer Surfactants

The general structure of a fluorotelomer surfactant consists of a hydrophobic perfluoroalkyl chain (the "tail") and a hydrophilic functional group (the "head"). The tail is typically a linear chain of fluorinated carbons, often designated by an "n:2" nomenclature, where 'n' is the number of perfluorinated carbons and '2' refers to the two-carbon ethylene spacer that connects the fluorinated chain to the functional group.[1][2]

Fluorotelomer surfactants can be categorized into four main classes based on the charge of their hydrophilic headgroup:

-

Anionic Fluorotelomer Surfactants: These possess a negatively charged headgroup, such as a sulfonate (-SO₃⁻) or carboxylate (-COO⁻).

-

Cationic Fluorotelomer Surfactants: These have a positively charged headgroup, typically a quaternary ammonium group (-N(CH₃)₃⁺).

-

Non-ionic Fluorotelomer Surfactants: These surfactants have no net electrical charge. Their hydrophilic portion is usually a polyoxyethylene chain.

-

Zwitterionic (Amphoteric) Fluorotelomer Surfactants: These molecules contain both a positive and a negative charge in their headgroup, with the net charge being dependent on the pH of the solution. A common example is a betaine structure.

References

2-(Perfluorooctyl)ethylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Perfluorooctyl)ethylamine, also known as 1H,1H,2H,2H-Perfluorodecylamine, is a fluorinated organic compound belonging to the vast family of per- and polyfluoroalkyl substances (PFAS). Its unique structure, characterized by a highly fluorinated, hydrophobic "tail" and a hydrophilic amine "head," imparts distinct physicochemical properties that make it a subject of interest in various scientific and industrial domains. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of 2-(Perfluorooctyl)ethylamine, tailored for professionals in research and drug development. While specific historical details of its discovery are not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry.

Physicochemical Properties